5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features both isoquinoline and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with triazine precursors in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and triazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-triazine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another heterocyclic compound with similar structural features but different chemical properties.
Quinoline derivatives: Compounds with a quinoline moiety that share some chemical reactivity and applications.
Triazine derivatives: Compounds containing a triazine ring, used in various industrial and medicinal applications.
Uniqueness
5-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one is unique due to the combination of isoquinoline and triazine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C12H12N4O |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H12N4O/c17-12-14-11(7-13-15-12)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17) |
InChI Key |
HIHFVNBCZNBCRM-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3 |
Origin of Product |
United States |
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